molecular formula C7H5F5N2 B2551357 2-(Perfluoroethyl)pyridin-4-amine CAS No. 340006-68-0

2-(Perfluoroethyl)pyridin-4-amine

Cat. No.: B2551357
CAS No.: 340006-68-0
M. Wt: 212.123
InChI Key: CJBQJCGRZHTKJE-UHFFFAOYSA-N
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Description

2-(Perfluoroethyl)pyridin-4-amine is a fluorinated pyridine derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The incorporation of a perfluoroethyl group and an amine function on the pyridine ring creates a multi-functional reagent ideal for constructing complex molecules. Fluorinated pyridines are known to undergo regioselective nucleophilic aromatic substitution (SNAr), where the fluorine atoms can be selectively displaced by various O-, N-, S-, and C-nucleophiles to create diverse chemical structures . This compound is particularly significant in the development of novel pharmaceuticals and agrochemicals. Fluorinated pyridine derivatives have demonstrated notable biological activities, including antimicrobial and anticancer properties . The presence of the fluorine atoms is a key strategy in drug design, as it can enhance a molecule's metabolic stability, lipophilicity, and bioavailability . Researchers can utilize this amine as a precursor for synthesizing fluorinated thiourea derivatives, which represent a promising class of compounds with documented inhibitory activity against various enzymes and pathogens . Beyond biomedical applications, this compound is a key intermediate for creating advanced materials. It can be used to build fluorinated polymers and networks, which often exhibit enhanced thermal stability, chemical resistance, and hydrophobicity compared to their non-fluorinated counterparts . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)5-3-4(13)1-2-14-5/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBQJCGRZHTKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(Perfluoroethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(Perfluoroethyl)pyridin-4-amine involves its interaction with molecular targets through its electron-withdrawing perfluoroethyl group. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s fluorinated nature allows it to participate in unique binding interactions, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Trifluoromethyl)pyridin-4-amine -CF₃ (2-position) C₆H₅F₃N₂ 180.11 Intermediate in anticancer drugs (e.g., enasidenib)
2-(Difluoromethyl)pyridin-4-amine -CF₂H (2-position) C₆H₆F₂N₂ 156.12 High purity (95%), used in medicinal chemistry
2-(4-Chlorophenyl)pyridin-4-amine -C₆H₄Cl (2-position) C₁₁H₉ClN₂ 204.66 Industrial/research use; GHS safety data available
4-Fluoropyridin-2-amine -F (4-position) C₅H₅FN₂ 112.10 Altered dipole moment; synthetic building block

Key Observations :

  • Electron-Withdrawing Effects : The perfluoroethyl group (-CF₂CF₃) is stronger than -CF₃ or -Cl, reducing the basicity of the amine group and enhancing electrophilic substitution reactivity.
  • Steric Bulk : The -CF₂CF₃ group introduces greater steric hindrance compared to -CF₃, which may affect binding interactions in biological systems.

2-(Trifluoromethyl)pyridin-4-amine (Compound 27)

  • Synthesis : Reacting 2-(trifluoromethyl)pyridine with CO₂ and acetyl chloride, followed by condensation with carbamyl urea and SNAr reactions .
  • Applications : Key intermediate in enasidenib mesylate (anticancer drug) synthesis.

2-(Difluoromethyl)pyridin-4-amine

  • Availability : Sold in high purity (95%) for lab use, with prices reflecting fluorinated compound complexity (e.g., €229/100 mg) .

2-(4-Chlorophenyl)pyridin-4-amine

Comparison :

  • Trifluoromethyl analogs benefit from established synthetic protocols, while perfluoroethyl groups may demand harsher conditions due to increased stability.

Pharmacological and Regulatory Considerations

  • Trifluoromethyl Derivatives : Used in kinase inhibitors and anticancer agents due to enhanced metabolic stability .
  • Perfluoroalkyl Compounds : Persistent in the environment (e.g., PFAS class), necessitating stringent regulatory scrutiny .
  • Chlorophenyl Analogs : Less environmentally persistent but may pose toxicity risks requiring safety assessments .

Q & A

Q. Q1. What are the optimized synthetic routes for 2-(perfluoroethyl)pyridin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a perfluoroethyl group to a pyridine ring via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. Key steps include:

  • Nitration/Reduction: Nitration of a precursor (e.g., 4-aminopyridine) followed by reduction to stabilize the amine group .
  • Fluorinated Group Introduction: Use of perfluoroethyl iodide under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C. Yields depend on stoichiometry, catalyst loading, and exclusion of moisture .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Table 1: Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% Pd↑ Yield by 20%
Temperature80–100°C↓ Side products
SolventAnhydrous DMFPrevents hydrolysis

Advanced Structural Analysis

Q. Q2. How do fluorinated substituents (e.g., perfluoroethyl vs. trifluoromethyl) affect electronic properties and reactivity?

Methodological Answer: Fluorinated groups induce strong electron-withdrawing effects, altering the pyridine ring’s electronic landscape:

  • Perfluoroethyl (–CF₂CF₃): Higher electronegativity and steric bulk compared to –CF₃, reducing nucleophilic attack susceptibility. Confirmed via Hammett σₚ constants (σₚ = +0.86 for –CF₂CF₃ vs. +0.54 for –CF₃) .
  • Spectroscopic Validation:
    • ¹⁹F NMR: Chemical shifts at δ −70 to −80 ppm confirm CF₂CF₃ attachment .
    • X-ray Crystallography: Distorted pyridine ring geometry due to steric hindrance .

Biological Activity and Target Interactions

Q. Q3. What methodologies are used to evaluate kinase inhibition or antimicrobial activity of derivatives?

Methodological Answer:

  • Kinase Inhibition Assays:
    • In vitro: Recombinant kinases (e.g., RAF, EGFR) incubated with derivatives (1–10 µM) and ATP. IC₅₀ values determined via fluorescence polarization .
    • Cellular Models: Dose-response curves in cancer cell lines (e.g., A549, HeLa) with Western blotting for phosphorylated kinase targets .
  • Antimicrobial Screening:
    • MIC Assays: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Table 2: Representative Bioactivity Data

DerivativeTarget Kinase (IC₅₀)MIC (S. aureus)
2-(CF₂CF₃)-Py-4-NH₂RAF1: 0.8 µM16 µg/mL
2-(CF₃)-Py-4-NH₂EGFR: 1.2 µM>64 µg/mL

Contradictory Data Resolution

Q. Q4. How to resolve discrepancies in reported solubility or stability data across studies?

Methodological Answer:

  • Solubility: Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 at 25°C). Discrepancies may arise from:
    • Crystallinity: Amorphous vs. crystalline forms (confirmed via DSC) .
    • Counterions: HCl salts improve aqueous solubility (e.g., 4-(difluoromethoxy)pyridin-2-amine dihydrochloride: 12 mg/mL vs. free base: 0.3 mg/mL) .
  • Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Perfluoroethyl derivatives show higher oxidative stability than trifluoromethyl analogs .

Computational Modeling for Molecular Design

Q. Q5. Which computational tools predict binding modes or metabolic stability?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Schrödinger Suite for kinase binding pockets (PDB: 4R3Q for RAF). Perfluoroethyl groups occupy hydrophobic pockets, validated by MD simulations .
  • ADME Prediction:
    • Metabolic Stability: CYP450 isoform interaction via StarDrop’s P450 Module. Fluorination reduces CYP3A4-mediated oxidation .
    • LogP Calculations: ALOGPS 2.1 predicts logP = 2.1 for this compound, correlating with enhanced BBB penetration .

Advanced Synthetic Challenges

Q. Q6. How to mitigate regioselectivity issues during fluorinated group installation?

Methodological Answer:

  • Directing Groups: Install –Bpin or –SiMe₃ groups at the pyridine 4-position to direct SNAr to the 2-position .
  • Metal-Mediated Coupling: Miyaura borylation (Pd(dppf)Cl₂) followed by Suzuki-Miyaura coupling with perfluoroethyl halides achieves >90% regioselectivity .

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